

# Efficacy Testing Protocol for MED6-189 in Humanized Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MED6-189  
Cat. No.: B15560378

[Get Quote](#)

Application Note & Protocol: **MED6-189**

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**MED6-189** is an investigational humanized monoclonal antibody designed to target the programmed cell death protein 1 (PD-1). PD-1 is a critical immune checkpoint receptor expressed on activated T cells.<sup>[1]</sup> Its ligands, PD-L1 and PD-L2, are often upregulated on the surface of tumor cells, leading to the suppression of T-cell mediated anti-tumor immunity.<sup>[1][2]</sup> **MED6-189** is engineered to block the interaction between PD-1 and its ligands, thereby restoring the cytotoxic function of T cells against malignant cells.

Humanized mouse models, which are immunodeficient mice engrafted with components of the human immune system, are invaluable tools for the preclinical evaluation of immuno-oncology agents like **MED6-189**.<sup>[3][4]</sup> These models allow for the investigation of therapeutic efficacy against human tumors in the context of a functional human immune system.<sup>[5]</sup> This protocol outlines the procedures for assessing the *in vivo* efficacy of **MED6-189** using humanized mice engrafted with patient-derived xenografts (PDX).<sup>[6][7]</sup>

## 1. Objectives

- Primary Objective: To evaluate the anti-tumor efficacy of **MED6-189** in a humanized mouse model bearing a patient-derived xenograft (PDX) of a solid tumor (e.g., non-small cell lung

cancer, melanoma).

- Secondary Objectives:
  - To assess the impact of **MED6-189** on the tumor microenvironment (TME), with a focus on the infiltration and activation of human immune cells.
  - To determine the safety and tolerability of **MED6-189** in the humanized mouse model.
  - To establish a dose-response relationship for **MED6-189**.

## Signaling Pathway of MED6-189 Mechanism of Action

The following diagram illustrates the proposed mechanism of action for **MED6-189** in blocking the PD-1/PD-L1 signaling pathway.



[Click to download full resolution via product page](#)

Caption: **MED6-189** blocks the PD-1/PD-L1 inhibitory signaling pathway.

## Experimental Workflow

The overall experimental workflow for the efficacy testing of **MED6-189** is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **MED6-189** efficacy testing.

## Detailed Experimental Protocols

### Generation of Humanized Mice

A common method for generating humanized mice involves the engraftment of human CD34+ hematopoietic stem cells (HSCs) into neonatal immunodeficient mice.[8]

- Mouse Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 1-5 days old.

- Human Cells: Cryopreserved human CD34+ HSCs from cord blood.
- Procedure:
  - Sublethally irradiate neonatal NSG mice (100-150 cGy).
  - Within 24 hours of irradiation, inject 1-2 x 10<sup>5</sup> CD34+ HSCs into each pup via the intrahepatic route.[\[8\]](#)
  - At 12-16 weeks post-engraftment, confirm human immune cell reconstitution by performing flow cytometry on peripheral blood. Key markers include human CD45, CD3, CD4, CD8, and CD19.[\[8\]](#)

## PDX Tumor Implantation and Treatment

- Materials:
  - Humanized mice with confirmed human immune cell engraftment.
  - Patient-derived xenograft (PDX) fragments.
  - Matrigel (optional).
  - **MED6-189** formulated for in vivo administration.
  - Vehicle control (e.g., sterile PBS).
- Procedure:
  - Subcutaneously implant PDX fragments into the flank of the humanized mice.[\[8\]](#)
  - Monitor tumor growth regularly with calipers. Calculate tumor volume using the formula: (Length x Width<sup>2</sup>) / 2.[\[9\]](#)
  - When tumors reach a mean size of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).
  - Administer **MED6-189** or vehicle control according to the predetermined dosing schedule (e.g., 10 mg/kg, intraperitoneally, twice weekly).[\[9\]](#)

- Continue to monitor tumor growth and the overall health of the mice (including body weight) throughout the study.

## Endpoint Analysis

At the end of the study (based on tumor size limits or a predetermined time point):

- Tumor Growth Inhibition (TGI): Calculate the TGI for the treatment group compared to the control group.
- Tissue Collection: Euthanize mice and collect tumors and spleens for further analysis.
- Flow Cytometry: Prepare single-cell suspensions from tumors and spleens. Perform multi-color flow cytometry to characterize immune cell populations.[10][11] Key markers for tumor-infiltrating lymphocytes (TILs) include human CD45, CD3, CD4, CD8, FoxP3 (Tregs), and markers of activation/exhaustion (e.g., Ki-67, PD-1, TIM-3, LAG-3).[12][13]
- Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8) to assess immune cell infiltration into the tumor core and periphery.[12]
- Cytokine Analysis: Measure cytokine levels (e.g., IFN- $\gamma$ , TNF- $\alpha$ ) in the plasma or from stimulated splenocytes to assess the anti-tumor immune response.

## Data Presentation

Quantitative data should be summarized in the following tables for clear comparison between treatment and control groups.

Table 1: Tumor Volume and Body Weight

| Day | Treatment Group     | Mean Tumor Volume (mm <sup>3</sup> ) ± SEM | Mean Body Weight (g) ± SEM |
|-----|---------------------|--------------------------------------------|----------------------------|
| 0   | Vehicle Control     | 125.3 ± 10.2                               | 22.1 ± 0.5                 |
| 0   | MED6-189 (10 mg/kg) | 124.8 ± 9.8                                | 22.3 ± 0.6                 |
| 7   | Vehicle Control     | 250.6 ± 25.1                               | 22.5 ± 0.7                 |
| 7   | MED6-189 (10 mg/kg) | 180.4 ± 15.7                               | 22.4 ± 0.5                 |
| 14  | Vehicle Control     | 510.2 ± 50.8                               | 22.8 ± 0.8                 |
| 14  | MED6-189 (10 mg/kg) | 250.1 ± 22.3                               | 22.6 ± 0.6                 |
| 21  | Vehicle Control     | 980.5 ± 95.3                               | 23.1 ± 0.9                 |
| 21  | MED6-189 (10 mg/kg) | 350.7 ± 30.1                               | 22.9 ± 0.7                 |

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) at Endpoint

| Cell Population    | Marker Profile | Vehicle Control (% of CD45+) ± SEM | MED6-189 (10 mg/kg) (% of CD45+) ± SEM |
|--------------------|----------------|------------------------------------|----------------------------------------|
| T Cells            | CD3+           | 35.2 ± 4.1                         | 55.8 ± 5.3                             |
| Cytotoxic T Cells  | CD3+ CD8+      | 15.6 ± 2.3                         | 35.1 ± 3.9                             |
| Helper T Cells     | CD3+ CD4+      | 18.9 ± 2.8                         | 19.5 ± 2.5                             |
| Regulatory T Cells | CD4+ FoxP3+    | 5.1 ± 0.9                          | 2.5 ± 0.5                              |
| CD8/Treg Ratio     | -              | 3.1                                | 14.0                                   |
| Activated CTLs     | CD8+ Ki-67+    | 8.2 ± 1.5                          | 25.7 ± 3.1                             |

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 3. blog.td2inc.com [blog.td2inc.com]
- 4. Humanized Mice in Immuno-Oncology Research: Progress & Challenges - Creative Biolabs [creative-biolabs.com]
- 5. championsoncology.com [championsoncology.com]
- 6. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 7. Patient derived Tumor Xenograft in Humanized Mouse Model - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. ichor.bio [ichor.bio]
- 10. noblelifesci.com [noblelifesci.com]
- 11. content.noblelifesci.com [content.noblelifesci.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive immunophenotyping of solid tumor-infiltrating immune cells reveals the expression characteristics of LAG-3 and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy Testing Protocol for MED6-189 in Humanized Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15560378#protocol-for-med6-189-efficacy-testing-in-humanized-mouse-models>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)